2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Description
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide (hereafter referred to as the "target compound") is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a 2-(furan-2-yl)-2-hydroxypropyl side chain. Its molecular formula is C₁₆H₁₆ClFNO₃, with a molecular weight of 327.76 g/mol (estimated based on similar compounds in ).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-15(20,13-6-3-7-21-13)9-18-14(19)8-10-11(16)4-2-5-12(10)17/h2-7,20H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJDGDVHKYYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluoroaniline with furan-2-carbaldehyde under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including acylation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Phenoxy Acetamide Derivatives (Anticancer Activity)
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38, ) exhibit potent anticancer activity against HCT-116, MCF-7, and other cell lines. Compared to the target compound:
- Structural Differences : Compound 38 includes a quinazoline sulfonyl group and a methoxyphenyl substituent, while the target compound substitutes these with a furan-hydroxypropyl chain and a chloro-fluorophenyl group.
- Implications : The quinazoline moiety enhances DNA intercalation, whereas the furan group in the target compound may improve metabolic stability or solubility due to its oxygen-rich structure.
Herbicidal Chloroacetamides
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, ) are widely used herbicides.
- Structural Differences : Alachlor has a methoxymethyl group and a diethylphenyl substituent, whereas the target compound incorporates a hydroxypropyl-furan chain and a chloro-fluorophenyl group.
- Implications : The hydroxy group in the target compound likely reduces herbicidal potency (due to increased polarity) but may render it suitable for pharmaceutical applications.
Stereochemically Complex Acetamides
Pharmacopeial compounds like N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () exhibit intricate stereochemistry.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Application | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₆ClFNO₃ | 2-Chloro-6-fluorophenyl, hydroxypropyl-furan | Underexplored (potential anticancer) | High solubility due to polar groups |
| Alachlor (Herbicide) | C₁₄H₂₀ClNO₂ | 2,6-Diethylphenyl, methoxymethyl | Herbicide | High lipophilicity for soil uptake |
| Compound 38 (Anticancer) | C₂₁H₂₂N₄O₄S | Quinazoline sulfonyl, methoxyphenyl | Anticancer (HCT-116, MCF-7) | DNA intercalation capability |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | C₁₅H₁₀ClF₃N₂OS | Benzothiazole, 2-chlorophenyl | Antimicrobial | Broad-spectrum activity |
Research Findings and Implications
- Anticancer Potential: The target compound’s chloro-fluorophenyl group may enhance electron-withdrawing effects, improving binding to kinase targets, as seen in phenoxy acetamides.
- Solubility vs. Activity : The hydroxypropyl-furan chain likely increases aqueous solubility compared to alachlor or benzothiazole derivatives, though this may trade off with membrane permeability.
- Environmental Impact : Unlike perfluoroalkyl analogues (), the target compound’s lack of persistent fluorinated groups aligns with greener chemistry principles.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
- Molecular Formula : C20H17ClFNO3
- Molecular Weight : 373.8 g/mol
- CAS Number : 2319849-66-4
- Structure :
- The compound features a chloro-fluoro-substituted phenyl group and a furan ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, similar to other derivatives with structural similarities. For instance, compounds with furan rings have shown significant anticancer properties by inhibiting cell proliferation and inducing cell cycle arrest.
- Anti-inflammatory Effects : The presence of the furan moiety is often associated with anti-inflammatory activities. Compounds containing furan have been reported to inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models.
- Antimicrobial Properties : Some derivatives of this compound have exhibited antimicrobial activity against a range of pathogens, indicating its potential as an antibiotic agent.
Antitumor Activity
A summary of the antitumor activity based on IC50 values (the concentration required to inhibit cell growth by 50%) is presented below:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung) | 26 | Induces apoptosis |
| Compound B | MCF7 (breast) | 4.2 | Cell cycle arrest |
| Compound C | HCT116 (colon) | 0.39 | Aurora-A kinase inhibition |
These findings indicate that the compound's structural features contribute significantly to its potency against various cancer cell lines.
Anti-inflammatory and Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit:
- Anti-inflammatory : Reduction of TNF-alpha and IL-6 levels in vitro.
- Antimicrobial : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Studies
-
Case Study on Anticancer Efficacy
- A study evaluated the efficacy of a structurally related compound in a xenograft model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, supporting the hypothesis that similar compounds may offer therapeutic benefits in oncology.
-
Inflammation Model Study
- In an animal model of arthritis, administration of a related compound resulted in decreased joint swelling and reduced inflammatory markers, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, and how can reaction conditions be standardized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Acylation of a substituted aniline precursor to introduce the acetamide group.
- Step 2 : Cross-coupling reactions (e.g., Suzuki or Stille coupling) to incorporate the furan and aromatic moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) are critical for selectivity .
- Step 3 : Hydroxypropyl group introduction via nucleophilic substitution or condensation, requiring precise temperature control (60–80°C) and solvents like THF or DMF . Standardization Tip: Use continuous flow reactors for scalability and reproducibility, as noted in industrial analogs .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro, fluoro, furan protons) and stereochemistry. For example, furan protons typically resonate at δ 6.2–7.4 ppm .
- Infrared (IR) Spectroscopy : Confirm functional groups like amide C=O (1650–1700 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
Q. How can researchers design initial biological activity screens for this compound?
Focus on target-specific assays:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) to evaluate binding affinity.
- Cellular Uptake : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) to prioritize lead optimization .
- Structural Analogs : Compare with known acetamide derivatives (e.g., anti-inflammatory or antimicrobial agents) to infer activity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cross-coupling reactions and optimize catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF polarity impacts on yield) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) for novel analogs .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, overlapping peaks in NMR may require 2D techniques (COSY, HSQC) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify spectral interpretation .
- Crystallographic Validation : Compare experimental NMR data with X-ray-derived structural models to identify misassignments .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. The chloro-fluorophenyl group may hydrolyze under alkaline conditions, while the furan ring is prone to oxidation .
- Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify activation energy barriers for decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
